molecular formula C10H12BrNO2 B1279519 1-Bromo-4-(tert-butyl)-2-nitrobenzene CAS No. 70729-05-4

1-Bromo-4-(tert-butyl)-2-nitrobenzene

Cat. No. B1279519
CAS RN: 70729-05-4
M. Wt: 258.11 g/mol
InChI Key: XACFLGSMDUITKB-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a brominated nitrobenzene derivative with a tert-butyl group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromo and nitro groups makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the bromination of 1,3,5-tri-tert-butylbenzene has been studied, showing high reaction orders in bromine due to the participation of clustered polybromide anions in the transition states . Although this study does not directly describe the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, it provides insights into the bromination mechanisms of tert-butyl-substituted benzenes. Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported, achieving high yields and purity, which suggests a potential pathway for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of brominated and nitro-substituted benzene derivatives can be complex due to the electronic effects of the substituents. For example, in the case of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), the nitroxide radicals exhibit large dihedral angles with the benzene ring plane, affecting the overall molecular conformation . While this study does not directly analyze 1-Bromo-4-(tert-butyl)-2-nitrobenzene, it highlights the structural considerations that must be taken into account when dealing with substituted benzene derivatives.

Chemical Reactions Analysis

The reactivity of 1-bromo-4-nitrobenzene radical anions has been shown to be enhanced in the room temperature ionic liquid [C4mPyrr][NTf2], where they react via a DISP type mechanism, contrasting with their behavior in conventional solvents . Furthermore, the electrochemical reduction of 1-bromo-4-nitrobenzene in the same ionic liquid has been demonstrated to be a facile route for the formation of arylzinc compounds . These studies provide valuable information on the chemical reactivity of bromo-nitrobenzene derivatives in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene can be inferred from studies on similar compounds. The radical anions of 1-bromo-4-nitrobenzene have been shown to be reactive in certain ionic liquids, suggesting that the ionic solvent can stabilize the charged products . The electrochemical behavior of these compounds can lead to the formation of various products, including arylzinc species, which can further react with other reagents like carbon dioxide . These findings are crucial for understanding the behavior of 1-Bromo-4-(tert-butyl)-2-nitrobenzene under different conditions and for predicting its reactivity in synthetic applications.

Scientific Research Applications

Ultrasound-Assisted Synthesis

1-Bromo-4-(tert-butyl)-2-nitrobenzene has been utilized in the synthesis of other chemical compounds. A study by Harikumar & Rajendran (2014) demonstrates the preparation of 1-butoxy-4-nitrobenzene using a similar nitrobenzene derivative, showcasing the effectiveness of ultrasound-assisted synthesis in organic chemistry (Harikumar & Rajendran, 2014).

Synthesis of Brominated Anilmes

Research by Churakov et al. (1994) involved the synthesis of brominated anilmes, starting from a compound similar to 1-bromo-4-(tert-butyl)-2-nitrobenzene. This study highlights the compound's utility in creating various brominated organic products (Churakov et al., 1994).

Reactivity in Ionic Liquids

Ernst et al. (2013) explored the reactivity of the radical anions of 1-bromo-4-nitrobenzene in ionic liquids, providing insights into its altered behavior in different solvent environments. This research is crucial for understanding solvent effects on chemical reactions (Ernst et al., 2013).

Lithium-Bromine Exchange Reactions

The study by Bailey, Luderer, and Jordan (2006) examines the lithium-bromine exchange reactions of 1-bromo-4-tert-butylbenzene, a compound structurally similar to 1-bromo-4-(tert-butyl)-2-nitrobenzene. This work is significant in the field of organometallic chemistry, especially in reactions involving lithium (Bailey et al., 2006).

Polymer Solar Cell Applications

Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene in polymer solar cells, demonstrating its role in improving the power conversion efficiency. This study emphasizes the potential application of such compounds in renewable energy technologies (Fu et al., 2015).

Electrocatalytic Reactions

The electrochemical reduction of 1-bromo-4-nitrobenzene has been studied for its potential in forming arylzinc compounds, as shown in research by Ernst, Norman, Hardacre, and Compton (2014). This study contributes to the understanding of electrocatalytic processes in organic synthesis (Ernst et al., 2014).

Safety And Hazards

1-Bromo-4-(tert-butyl)-2-nitrobenzene is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes skin and eye irritation . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

1-bromo-4-tert-butyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACFLGSMDUITKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460249
Record name 1-Bromo-4-tert-butyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(tert-butyl)-2-nitrobenzene

CAS RN

70729-05-4
Record name 1-Bromo-4-tert-butyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was done as described in General Method 12 using 1-bromo-4-tert-butyl-benzene (15 g), acetic acid (10 mL), nitric acid (6.5 g), and sulfuric acid (13 g). MS(APCI): 291.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of sulfuric acid (5.79 g, 59.03 mmol, 2.25 equiv) and nitric acid (2.48 g, 39.37 mmol, 1.50 equiv) was added into 1-bromo-4-tert-butylbenzene (5.6 g, 26.28 mmol, 1.00 equiv) while maintaining the temperature below 10° C. The resulting solution was stirred for 20 h at 25° C., poured into water and extracted with ether. The organic phase was dried over anhydrous sodium sulfate. After filtered and concentrated under reduced pressure, the residue was purified through a silica gel column with ethyl acetate/petroleum ether (1:200-1:50) to afford the title compound as a yellow liquid. 1H-NMR (400 MHz, DMSO-d6): δ ppm 1.361(s, 9H), 7.454(dd, J=2.4 Hz, J=8.4 Hz, 1H), 7.65(d, J=8.4 Hz, 1H), 7.848(d, J=2.4 Hz, 1H).
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HA Wegner, H Reisch, K Rauch… - The Journal of …, 2006 - ACS Publications
… 1-Bromo-4-tert-butyl-2-nitrobenzene (13). Concentrated sulfuric acid (31.6 mL, 594 mmol) … A mixture of 1-bromo-4-tert-butyl-2-nitrobenzene (13) (59.1 g, 229 mmol) and Na 2 S 2 O 4 (…
Number of citations: 93 pubs.acs.org
J Ma, X Zhang, X Huang, S Luo, E Meggers - Nature Protocols, 2018 - nature.com
… Afterward, transfer the oil to a 50-ml round-bottom flask and dry the oil using an oil vacuum pump to obtain 1-bromo-4-tert-butyl-2-nitrobenzene (14) in a 92% yield (9.46 g) as a pale-…
Number of citations: 79 www.nature.com
M Sharifi, R Pothu, R Boddula - Green Sustainable Process for Chemical …, 2021 - Elsevier
… For example, 1-bromo-4-tert-butyl-2-nitrobenzene was reduced to 3-tert-butylaniline under microwave irradiation (Scheme 10) [33]. This method not only leads to high yield and good …
Number of citations: 2 www.sciencedirect.com
ZN Hu, J Liang, K Ding, Y Ai, Q Liang, H Sun - Applied Catalysis A: General, 2021 - Elsevier
Catalytic reduction of nitroarenes to the corresponding anilines is a crucial reaction in the fine and bulk chemical industry, however, the control of chemoselectivity remains enormous …
Number of citations: 19 www.sciencedirect.com
AK Bauer, J Conrad, U Beifuss - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
A highly efficient copper(I)-catalyzed approach for the synthesis of 1,1′-bisindoles that is based on the formation of four bonds in one step has been developed. The unprecedented …
Number of citations: 3 pubs.rsc.org
J Liu - 2015 - pure.mpg.de
2 have been extensively investigated both theoretically and experimentally. Over many decades, GNRs have been of theoretical interest, predicting their intriguing physical properties. …
Number of citations: 5 pure.mpg.de
S Liu - 2008 - search.proquest.com
… Reduction of 1-bromo-4-tert-butyl-2-nitrobenzene, 32, to 3-tertbutylaniline, 30, using NaBH4 and Pd/C (top) or a reduction sequence with LiAlH4 and zinc (bottom). .......................................…
Number of citations: 0 search.proquest.com
F Bell, RD Wilson - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
ALTHOUGH many derivatives of tert.-butylbenzene are known in which the tert.-butyl group has a nitro-group on each side, eg,(I), 1 or even a halogen atom and a nitro-group, eg,(11), 2 …
Number of citations: 1 pubs.rsc.org
F Li, B Frett, H Li - Synlett, 2014 - thieme-connect.com
A large variety of halogenated nitroarenes have been selectively reduced with hydrazine hydrate in the presence of Pd/C to give the corresponding (halogenated) anilines in good yield. …
Number of citations: 65 www.thieme-connect.com
JB Lovell - 2019 - digitalcommons.unl.edu
Aminyl diradicals with sterically-hindered tert-butyl groups have yet to be fully investigated for their increased stability due to their difficulty in synthesis. The first chapter of this thesis …
Number of citations: 2 digitalcommons.unl.edu

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